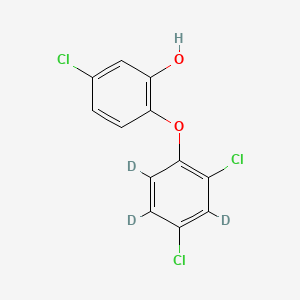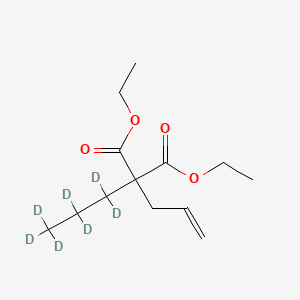
L-Homoarginine-d4 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Homoarginine-d4 Dihydrochloride is a labeled analog of Homoarginine, specifically designed for use in scientific research. It is a stable isotope-labeled compound, often used as an internal standard in various analytical techniques. The compound is known for its role as an inhibitor of TNAP (alkaline phosphatase) isoenzymes .
Preparation Methods
The preparation of L-Homoarginine-d4 Dihydrochloride typically begins with L-lysine as the starting material. The synthetic route involves reacting L-lysine with copper to form an intermediate, which is then further processed to yield this compound . The reaction conditions and specific steps may vary depending on the desired purity and yield.
Chemical Reactions Analysis
L-Homoarginine-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-Homoarginine-d4 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of arginine and its metabolites.
Biology: Employed in studies related to enzyme inhibition, particularly TNAP isoenzymes.
Medicine: Investigated for its potential role in cardiovascular health and as a biomarker for various diseases.
Mechanism of Action
L-Homoarginine-d4 Dihydrochloride exerts its effects primarily through the inhibition of TNAP isoenzymes. This inhibition affects various biochemical pathways, including those involved in bone mineralization and vascular health . The compound’s molecular targets include nitric oxide synthase, which plays a role in the production of nitric oxide, a key signaling molecule in the cardiovascular system .
Comparison with Similar Compounds
L-Homoarginine-d4 Dihydrochloride is unique due to its stable isotope labeling, which makes it particularly useful as an internal standard in analytical techniques. Similar compounds include:
L-Homoarginine: The non-labeled analog, used in similar applications but without the benefits of stable isotope labeling.
L-Arginine: A structurally similar amino acid, often used in studies related to nitric oxide production and cardiovascular health.
L-Lysine: The starting material for the synthesis of this compound, also used in various biochemical studies.
This compound stands out due to its specific labeling, which enhances the accuracy and reliability of analytical measurements.
Properties
CAS No. |
1332075-41-8 |
|---|---|
Molecular Formula |
C7H16N4O2 |
Molecular Weight |
192.255 |
IUPAC Name |
(2S)-2-amino-4,4,5,5-tetradeuterio-6-(diaminomethylideneamino)hexanoic acid |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1/i1D2,2D2 |
InChI Key |
QUOGESRFPZDMMT-OZDFLOAESA-N |
SMILES |
C(CCN=C(N)N)CC(C(=O)O)N |
Synonyms |
N6-(Aminoiminomethyl)-L-lysine-d4 Dihydrochloride; 2-Amino-6-guanidinohexanoic Acid-d4 Dihydrochloride; NSC 145416-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)
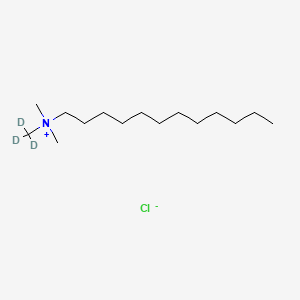
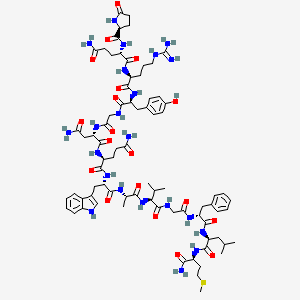
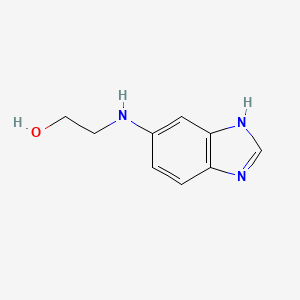
![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)
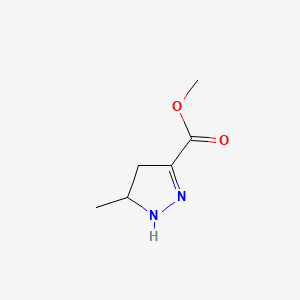
![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)
